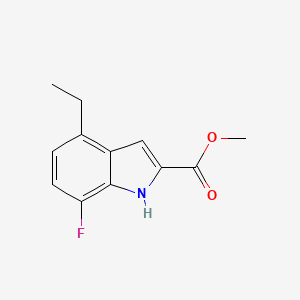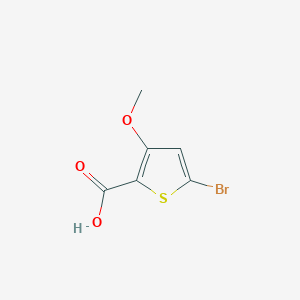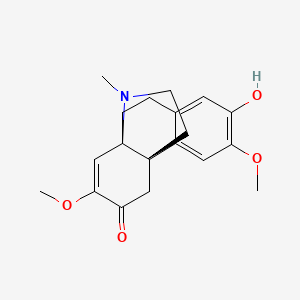
7,8-Didehydro-2-hydroxy-3,7-dimethoxy-17-methylhasubanan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Demethoxycephatonine is a naturally occurring isoquinoline alkaloid derived from the rhizome of Sinomenium acutum (Menispermaceae). This compound has garnered attention in scientific research due to its potential biological and pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 8-Demethoxycephatonine can be synthesized through various organic synthesis methods, including the modification of related alkaloids. The synthetic routes often involve multiple steps, including oxidation, reduction, and substitution reactions.
Industrial Production Methods: Industrial production of 8-Demethoxycephatonine typically involves extraction from natural sources followed by purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to isolate and purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Demethoxycephatonine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions are often carried out using strong nucleophiles like sodium hydride (NaH).
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 8-Demethoxycephatonine.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its anti-inflammatory, analgesic, and anti-osteoclastogenic properties.
Industry: Potential use in the development of new pharmaceuticals and natural products.
Wirkmechanismus
The mechanism by which 8-Demethoxycephatonine exerts its effects involves interaction with specific molecular targets and pathways. It has been shown to inhibit the receptor activator of nuclear factor-kappaB ligand (RANKL)-induced osteoclastogenesis, suggesting its role in bone metabolism regulation.
Vergleich Mit ähnlichen Verbindungen
Salutaridine
Dauricumine
Cheilanthifoline
Dauriporphine
This comprehensive overview highlights the significance of 8-Demethoxycephatonine in scientific research and its potential applications across various fields
Eigenschaften
Molekularformel |
C19H23NO4 |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
(1S)-5-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one |
InChI |
InChI=1S/C19H23NO4/c1-20-7-6-18-10-15(22)17(24-3)11-19(18,20)5-4-12-8-14(21)16(23-2)9-13(12)18/h8-9,11,21H,4-7,10H2,1-3H3/t18-,19?/m0/s1 |
InChI-Schlüssel |
AGDDESLMCZYSBZ-OYKVQYDMSA-N |
Isomerische SMILES |
CN1CC[C@@]23C1(CCC4=CC(=C(C=C42)OC)O)C=C(C(=O)C3)OC |
Kanonische SMILES |
CN1CCC23C1(CCC4=CC(=C(C=C42)OC)O)C=C(C(=O)C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Difluoromethoxy)-2-azaspiro[3.3]heptane](/img/structure/B15363537.png)
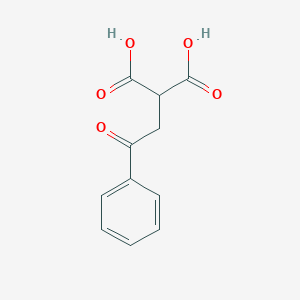
![Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15363550.png)

![3-[[5-[(2S,6S)-2,6-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one](/img/structure/B15363571.png)
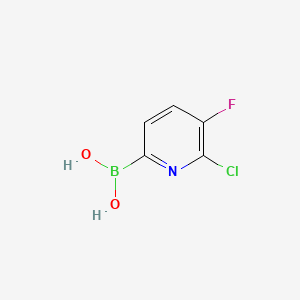

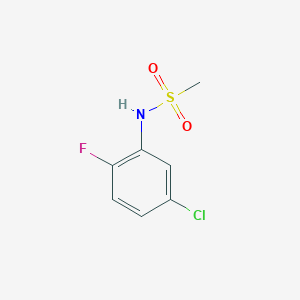
![Methyl[2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride](/img/structure/B15363608.png)
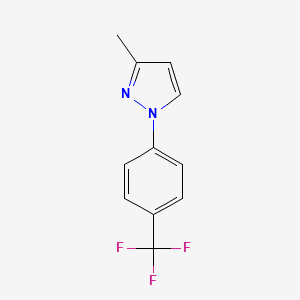
![1-[(2R,4S,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15363617.png)

